Acetamidine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2.ClH/c1-2(3)4;/h1H3,(H3,3,4);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQOBLXWLRDEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
143-37-3 (Parent) | |
| Record name | Acetamidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124425 | |
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DSSTOX Substance ID |
DTXSID2059564 | |
| Record name | Acetamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124-42-5 | |
| Record name | Ethanimidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetamidine hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamidine hydrochloride | |
| Source | DTP/NCI | |
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| Record name | Ethanimidamide, hydrochloride (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamidine hydrochloride | |
| Source | EPA DSSTox | |
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| Record name | Acetamidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.274 | |
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| Record name | ACETAMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2026K4JCF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies and Reaction Engineering for Acetamidine Hydrochloride
Refined Pinner Reaction Protocols for Acetamidine (B91507) Hydrochloride Synthesis
Formation of the Pinner Salt: Acetonitrile (B52724) reacts with an alcohol, such as ethanol (B145695) or methanol (B129727), in the presence of anhydrous hydrogen chloride to form the corresponding alkyl imidate hydrochloride salt. wikipedia.org
H₃C−C≡N + R−OH + HCl → H₃C−C(=NH·HCl)−OR
Ammonolysis: The intermediate imido ether salt is then reacted with ammonia (B1221849) to produce acetamidine hydrochloride and the alcohol as a byproduct. wikipedia.org
H₃C−C(=NH·HCl)−OR + NH₃ → H₃C−C(=NH)−NH₂·HCl + R−OH
Modern refinements to this classic procedure have focused on optimizing reaction conditions to improve yield, purity, and process safety.
The success of the Pinner reaction is critically dependent on the exclusion of water. All reagents, including the nitrile and the alcohol, must be thoroughly dried, as the intermediate imido ether is highly susceptible to hydrolysis, which would yield undesirable byproducts like ammonium (B1175870) chloride and ethyl formate. wikipedia.org The use of strong desiccants such as phosphorus pentoxide is recommended for drying reagents. wikipedia.org
Stoichiometry and temperature control are also crucial for maximizing yield. An excess of hydrogen chloride is typically used to ensure complete conversion of the nitrile. orgsyn.org Industrial protocols have been developed to fine-tune these parameters for large-scale production, achieving high yields and product quality. For instance, one patented method involves the condensation of acetonitrile with methanol in a dichloroethane medium, maintaining a strict temperature range of -2 to +3°C, which results in a final product yield of over 91%. google.com Another optimized process specifies adding acetonitrile to an acidic methanol solution at 9-11°C, followed by a holding period of 5 to 7 hours at 20-28°C to complete the synthesis of the intermediate. google.com
Optimized Pinner Reaction Conditions
| Parameter | Condition | Source |
| Reactants | Thoroughly dry acetonitrile and absolute ethanol/methanol | orgsyn.org, wikipedia.org |
| Catalyst | Dry hydrogen chloride (HCl) gas | orgsyn.org |
| Temperature (Step 1) | Cooled in an ice-salt bath; specific protocols at -2 to +3°C or 9-11°C | orgsyn.org, google.com, google.com |
| Reaction Time (Step 1) | Several hours for HCl absorption, followed by 2-3 days for crystallization | orgsyn.org |
| Ammonolysis | Excess of ammonia in absolute alcohol | orgsyn.org |
| Medium (Patented) | Dichloroethane | google.com |
Understanding the kinetics and thermodynamics of the synthesis is essential for process control and optimization. Theoretical and computational studies have been employed to investigate the reaction pathways and energy profiles for reactions involving this compound. nih.gov These simulations can reveal energy barriers at each stage of the reaction, providing insights into the feasibility and energetic requirements of the synthetic route. nih.govresearchgate.net For example, such studies have calculated the total energy needed to carry out multi-step syntheses starting from this compound. nih.gov While direct kinetic studies on the Pinner synthesis of this compound are not extensively published, related research on solid-state reactions shows that techniques like X-ray powder diffraction can be used to monitor reaction kinetics by observing the transformation of intermediates over time. acs.org
The purification of this compound involves separating it from the primary byproduct, ammonium chloride, and unreacted starting materials. A common procedure involves filtering the solid ammonium chloride that precipitates during the ammonolysis step. orgsyn.orggoogle.com The filtrate, containing the dissolved product, is then concentrated by evaporating the solvent, often on a steam bath, until a significant quantity of crystals forms. orgsyn.org
Subsequent cooling promotes the crystallization of this compound, which appears as long, colorless prisms. orgsyn.org These crystals are then isolated by suction filtration and washed with a small amount of cold alcohol to remove soluble impurities. orgsyn.orggoogle.com For final drying, the product is typically placed in a desiccator over a strong drying agent like sulfuric acid. orgsyn.org A significant challenge in handling the final product is its hygroscopic nature, meaning it readily absorbs moisture from the air; therefore, it must be stored in a tightly sealed container. wikipedia.orgnih.gov
Purification and Crystallization Steps
| Step | Description | Source |
| 1. Filtration | The reaction mixture is filtered by suction to remove the precipitated ammonium chloride byproduct. | orgsyn.org, google.com |
| 2. Concentration | The filtrate is concentrated by distilling or evaporating the solvent mixture until a suspension forms. | orgsyn.org, google.com |
| 3. Crystallization | The concentrated solution is cooled to induce the crystallization of this compound. | orgsyn.org |
| 4. Washing | The filtered crystals are washed with a small volume of cold alcohol. | orgsyn.org, google.com |
| 5. Drying | The final product is dried in a desiccator over a desiccant such as sulfuric acid. | orgsyn.org |
Alternative Synthetic Routes to this compound and its Derivatives
While the Pinner reaction is dominant, research into alternative synthetic pathways continues, driven by the desire for milder conditions, different substrate scopes, and more environmentally benign processes.
A general and well-established method for the synthesis of N,N-disubstituted amidines involves the reaction of cyanamide (B42294) with secondary amines. This pathway provides a route to a wide range of amidine derivatives. The reaction typically proceeds by the addition of the amine to the nitrile group of cyanamide, often facilitated by a catalyst or heat. While this method is highly versatile for producing substituted amidines, its application for the direct synthesis of the unsubstituted acetamidine is less common than the Pinner reaction.
In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals, which can be costly, toxic, and difficult to remove from the final product. rsc.orgmdpi.com In this context, this compound has been utilized as a key reagent in transition-metal-free reactions. An efficient, catalyst-free method has been developed for the synthesis of 2-aminopyridine (B139424) derivatives, where this compound serves as an effective ammonia source. rsc.orgdocumentsdelivered.com In this process, it reacts with 2-fluoropyridine (B1216828) via nucleophilic substitution and subsequent hydrolysis to yield the desired product with high selectivity and in high yields. rsc.orgdocumentsdelivered.com This demonstrates the utility of this compound in green chemistry protocols and highlights the ongoing exploration of its reactivity in novel, metal-free synthetic transformations.
Industrial Production Methodologies and Process Intensification
The primary industrial synthesis of this compound is achieved via the Pinner reaction. wikipedia.orgorgsyn.org This well-established, two-step method begins with the reaction of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ether hydrochloride salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is subsequently converted to the amidine hydrochloride through treatment with ammonia. wikipedia.org
The typical industrial process involves:
Formation of the Imino Ether Salt : Anhydrous hydrogen chloride is passed through a cooled solution of acetonitrile in an alcohol, commonly ethanol or methanol. wikipedia.orgprocurementresource.com This reaction yields the corresponding acetimido ether hydrochloride intermediate. All reagents must be thoroughly dry, as the imino ether is highly susceptible to hydrolysis, which would produce undesired byproducts like ammonium chloride and ethyl formate. wikipedia.org
Ammonolysis : The isolated imino ether salt is then treated with an excess of ammonia, usually in a dry alcohol solution, to yield this compound and the parent alcohol. wikipedia.orgsciencemadness.org The byproduct, ammonium chloride, precipitates and is removed by filtration. orgsyn.orggoogle.com
Process intensification efforts focus on improving the efficiency, yield, and safety of this synthesis while reducing costs and waste. archivemarketresearch.comacs.org Several patented methods highlight key optimizations:
Solvent and Reagent Choice : While absolute ethanol is traditionally used, some methods substitute it with methanol or use co-solvents like dichloroethane. orgsyn.orggoogle.com The use of less expensive methanol is a significant cost-saving measure. google.com A Russian patent describes a method using methanol in a dichloroethane medium at -2 to +3°C, which reportedly achieves a high yield of over 91%. google.com
Temperature and Reaction Time Control : Precise temperature control is critical. The initial Pinner reaction is conducted at low temperatures (e.g., 0°C to 11°C) to manage the exothermic nature of the HCl addition. wikipedia.orgpatsnap.comgoogle.com The subsequent ammonolysis step also requires careful temperature management, often starting at 0-5°C, to control the reaction rate and prevent side reactions. patsnap.comgoogle.com Optimized processes define specific holding times at controlled temperatures (e.g., 5-7 hours at 20-28°C) to ensure the complete formation of the intermediate. patsnap.comgoogle.com
These refinements lead to higher yields (approaching 90-91%), improved product purity, increased equipment capacity, and reduced consumption of raw materials like methanol. orgsyn.orggoogle.comgoogle.com
| Parameter | Traditional Pinner Method | Optimized Industrial Method (Example) | Reference |
| Alcohol | Absolute Ethanol | Methanol | google.compatsnap.com |
| Co-Solvent | None/Excess Alcohol | Dichloroethane | google.com |
| Pinner Reaction Temp. | ~0°C, then stand for days | 9-11°C, then hold at 20-28°C | wikipedia.orgpatsnap.comgoogle.com |
| Ammonolysis Temp. | Not specified | Start at 0-5°C | patsnap.comgoogle.com |
| Process Control | Basic filtration | pH control (7-8), recycling of mother liquor | google.compatsnap.comgoogle.com |
| Reported Yield | 80-91% | ~90% to >91% | orgsyn.orggoogle.comgoogle.com |
Radiosynthesis of Labeled this compound for Mechanistic Studies
Radiolabeled compounds are essential tools for investigating reaction mechanisms, metabolic pathways, and the mode of action of bioactive molecules. moravek.comchem-station.com The incorporation of isotopes like Carbon-14 or deuterium (B1214612) into this compound allows for precise tracking and quantitative analysis in complex biological and chemical systems. moravek.comnih.gov
Carbon-14 Labeling Strategies
Carbon-14 (¹⁴C) is a beta-emitting isotope widely used in tracer studies due to its long half-life. Synthesizing ¹⁴C-labeled this compound can be approached through several methods.
One primary strategy involves incorporating the ¹⁴C label via a labeled precursor in a chemical synthesis. For instance, the synthesis of [¹⁴C₃]-moxonidine, an antihypertensive drug, utilizes [1-¹⁴C]acetamidine as a key building block. researchgate.net This acetamidine precursor is condensed with diethyl [1,3-¹⁴C₂]malonate to form the pyrimidine (B1678525) core of the target molecule. researchgate.net This demonstrates a synthetic route where acetamidine itself is prepared with a ¹⁴C label at the amidine carbon, likely starting from ¹⁴C-labeled acetonitrile. Custom synthesis of such labeled compounds is a specialized service offered by radiochemistry laboratories. moravek.com
A different approach involves the use of nuclear reactions. A 1963 study reported the formation of various radiocarbon-labeled compounds, including acetamidine (accounting for 11% of the activity), through the neutron irradiation of crystalline guanidine (B92328) hydrochloride. osti.gov In this process, recoil ¹⁴C atoms, generated from nitrogen atoms in the crystal lattice, react with the surrounding guanidine molecules. The proposed mechanism suggests the formation of a labeled cyanamide radical, which then reacts within the solid matrix to produce the final labeled products, including acetamidine. osti.gov
| Labeling Strategy | Description | Key Precursor/Target | Reference |
| Chemical Synthesis | Use of a ¹⁴C-labeled starting material in a conventional synthetic route. | [1-¹⁴C]acetamidine | researchgate.net |
| Neutron Irradiation | Generation of recoil ¹⁴C atoms from a nitrogen-containing solid target. | Guanidine hydrochloride | osti.gov |
Deuterium Labeling for Spectroscopic and Mechanistic Investigations
Deuterium (²H or D), a stable isotope of hydrogen, is frequently used as a label to probe reaction mechanisms through the kinetic isotope effect (KIE). chem-station.com Replacing a hydrogen atom with a deuterium atom can significantly slow down reactions where the cleavage of that C-H bond is the rate-determining step. chem-station.com This effect is a powerful tool for elucidating reaction pathways. researchgate.net
In the context of acetamidine, deuterium labeling can be used to study the mechanisms of enzymes that process amidine-containing substrates or inhibitors. nih.gov For example, studies on nitric oxide synthase (iNOS) have used labeled amidines to investigate the enzyme's inactivation mechanism. nih.gov While the specific synthesis of deuterated acetamidine is not detailed in the provided context, general methods for deuterium labeling are well-established and applicable.
One common method is H-D exchange using a deuterium source like heavy water (D₂O) in the presence of a catalyst. nih.gov Heterogeneous catalysts, such as palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C), are effective for promoting H-D exchange at various C-H bonds under relatively mild conditions. nih.gov For acetamidine, this could potentially be used to label the methyl group (CD₃-C(=NH)NH₂·HCl) by heating the compound in D₂O with a suitable catalyst. The choice of catalyst can provide site-selectivity; for instance, Pd/C tends to favor deuteration at benzylic positions, while Pt/C shows high affinity for aromatic nuclei. nih.gov Such labeled molecules are invaluable for mechanistic studies and advanced spectroscopic analyses like NMR.
Mechanistic Studies of Acetamidine Hydrochloride Reactivity in Organic Transformations
Nucleophilic Reactivity of the Amidine Moiety
Amidines, including acetamidine (B91507), are recognized as effective nucleophilic catalysts in a variety of organic reactions. rsc.orgbath.ac.uk While often considered strong bases, their utility as nucleophiles has been demonstrated in acyl transfer reactions, aldol (B89426) reactions, and conjugate additions, among others. rsc.orgbath.ac.uk The nucleophilicity of the amidine group is central to its role in the synthesis of heterocyclic compounds like pyrimidines, imidazoles, and triazines.
Detailed Reaction Mechanisms with Electrophiles
The reaction of acetamidine with electrophiles is a cornerstone of its synthetic utility. The lone pair of electrons on one of the nitrogen atoms initiates nucleophilic attack. njit.edu For instance, in the synthesis of pyrimidines, acetamidine reacts with β-dicarbonyl compounds. wikipedia.org A proposed mechanism for the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines suggests that the rate-determining step is the initial nucleophilic attack of the electron-rich amidine nitrogen on the electron-deficient carbon of the heterocycle. acs.org This is followed by a highly exothermic retro-Diels-Alder reaction involving the elimination of a nitrogen molecule. acs.org
In a study involving the reaction of 1,4-diarylbuta-1,3-diynes with acetamidine hydrochloride in the presence of a base, a plausible mechanism involves an initial intermolecular Cope-type hydroamination. rsc.org The free amidine, generated by the reaction of the hydrochloride salt with a base like triethylamine (B128534), acts as a bidentate nucleophile. rsc.org This leads to an ionic intermediate which then undergoes proton transfer and isomerization, followed by an intramolecular electrophilic addition to yield the final 2,4,6-trisubstituted pyrimidine (B1678525) product. rsc.org
Computational studies using density functional theory (DFT) have been employed to investigate these reaction pathways. For the reaction between an amidine and a tetrazine, DFT calculations revealed that a stepwise addition/N2 elimination/cyclization is the more probable mechanism over a concerted Diels-Alder reaction. acs.org The initial nucleophilic attack of the amidine nitrogen on the tetrazine carbon has the highest free energy barrier, confirming it as the rate-determining step. acs.org
Kinetic and Computational Studies of Nucleophilic Addition
Kinetic studies provide valuable insights into the nucleophilic reactivity of acetamidine. Research on the reactions of various nucleophiles with electrophiles has led to the development of nucleophilicity parameters. researchgate.net While specific kinetic data for this compound is not extensively detailed in the provided results, the general principles of nucleophilic addition kinetics are applicable. For example, the rate of nucleophilic addition is influenced by the electrophilicity of the reaction partner and the solvent. researchgate.net
Computational chemistry offers a powerful tool for quantifying nucleophilicity and electrophilicity. rsc.orgnih.gov Automated quantum chemistry workflows can calculate properties like methyl cation affinities (MCAs) and methyl anion affinities (MAAs) to serve as reactivity scales. rsc.orgnih.gov These computational models can predict the most nucleophilic and electrophilic sites within a molecule, aiding in the understanding and prediction of reaction outcomes. nih.gov
The kinetics of nucleophilic addition to activated alkynes, a related class of reactions, have been studied in detail. acs.org These studies, often supported by DFT calculations, help to rationalize reaction rates and mechanisms. acs.org Similarly, computational studies on the nucleophilic addition to carbonyl groups have a long history, providing detailed understanding of reaction pathways and transition states. academie-sciences.fr
Hydrolysis and Decomposition Pathways
This compound is susceptible to both hydrolysis and thermal decomposition, factors that are important to consider in its handling and use in synthesis. wikipedia.orgsciencemadness.org
Mechanistic Elucidation of Aqueous Hydrolysis
CH₃C(NH)NH₂·HCl + 2H₂O → CH₃COOH + NH₃ + NH₄Cl wikipedia.org
A more detailed look at the mechanism of base-promoted hydrolysis of the related compound acetamide (B32628) provides a useful analogy. The process is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This is driven by the partial positive charge on the carbon due to the electronegativity of the oxygen atom. youtube.com The attack leads to the formation of a tetrahedral intermediate. Subsequently, the pi bond of the carbonyl group is reformed, and the leaving group (in the case of acetamide, the NH₂ group) is expelled. youtube.com A similar sequence of events can be envisioned for the hydrolysis of acetamidine, where water acts as the nucleophile, likely protonated to increase its electrophilicity, attacking the iminium carbon.
Thermal Decomposition Mechanisms in Dry Conditions
Under dry conditions, the thermal decomposition of this compound follows a different pathway. Upon heating, it decomposes to acetonitrile (B52724) and ammonium (B1175870) chloride. wikipedia.orgsciencemadness.org
CH₃C(NH)NH₂·HCl → CH₃CN + NH₄Cl wikipedia.org
The free base form of acetamidine is also thermally unstable, decomposing into ammonia (B1221849) and acetonitrile at elevated temperatures. The hydrochloride salt offers greater stability. The decomposition of related acetamidinium (B1228376) salts, such as the nitrate (B79036) and perchlorate, has also been studied, with decomposition often occurring at or near their melting points. nih.gov
Proton Transfer and Tautomeric Equilibria in Solution
The behavior of acetamidine in solution is further complicated by proton transfer and tautomeric equilibria. Amidines can exist in different tautomeric forms, and the position of this equilibrium can be influenced by the solvent and other environmental factors. researchgate.netnih.govmdpi.comnih.gov
Theoretical studies on acetamide, a structurally related compound, have shown that proton transfer can occur between the nitrogen and oxygen atoms. lookchemmall.com In the gas phase, the 1,3-proton rearrangement has a high activation barrier. lookchemmall.com However, the presence of a single water molecule can significantly lower this barrier, facilitating the process in an intermolecular manner through a triple-well potential energy surface. lookchemmall.com MNDO MO calculations suggest that for acetamide, the carbonyl oxygen-protonated tautomer is the most stable form. lookchemmall.com
For acetamidine itself, proton transfer is fundamental to its reactivity. In the proposed mechanism for its reaction with diynes, a proton transfer step is crucial for the transformation of the initial adduct into an intermediate that leads to the final product. rsc.org
The study of proton transfer at carbon atoms adjacent to carbonyl groups, as in the case of acetamide and acetate (B1210297) anions, provides further context. nih.govacs.org The rate-limiting step for deprotonation can shift from chemical proton transfer to solvent reorganization depending on the reaction conditions. nih.govacs.org
Applications of Acetamidine Hydrochloride in Complex Chemical Synthesis
Precursor in Heterocyclic Compound Synthesis
As a readily available source of the amidine functional group, acetamidine (B91507) hydrochloride is a crucial reagent for the industrial and laboratory synthesis of numerous nitrogenous compounds. wikipedia.org It is particularly effective in reactions that form heterocyclic rings, such as pyrimidines, imidazoles, and triazines, by reacting with appropriate dicarbonyl or equivalent synthons. wikipedia.org
The synthesis of the pyrimidine (B1678525) core is one of the most well-established applications of acetamidine hydrochloride. sciencemadness.org This process typically involves the condensation of the amidine with a three-carbon component, leading to the formation of the six-membered pyrimidine ring. mdpi.com
The classical Pinner synthesis for pyrimidines involves the [3+3] cycloaddition reaction between an amidine and a β-dicarbonyl compound. mdpi.com this compound reacts with various β-dicarbonyl compounds, such as 1,3-diketones and β-ketoesters, to yield substituted pyrimidines. wikipedia.orgmdpi.com This reaction provides a straightforward and efficient route to a wide array of pyrimidine derivatives. For instance, the reaction of acetamidine with acetylacetone (B45752) (a 1,3-diketone) leads to the formation of 2,4,6-trimethylpyrimidine. Similarly, its reaction with ethyl acetoacetate (B1235776) (a β-ketoester) can produce corresponding hydroxypyrimidines.
Table 1: Examples of Pyrimidine Synthesis from this compound and β-Dicarbonyl Compounds
| β-Dicarbonyl Compound | Product | Conditions | Yield (%) |
|---|---|---|---|
| Acetylacetone | 2,4,6-Trimethylpyrimidine | Base catalyst | High |
| Ethyl Acetoacetate | 2-Methyl-4-hydroxypyrimidine | Ultrasound irradiation | Good |
| Malononitrile (B47326) | 4-Amino-2-methyl-5-pyrimidinecarbonitrile | Sodium ethoxide | Not specified |
The cyclocondensation reaction between acetamidine and a β-dicarbonyl compound to form a pyrimidine ring proceeds through a well-defined mechanism. The reaction is generally understood to be thermodynamically controlled. nih.gov
The process begins with the nucleophilic attack of one of the nitrogen atoms of the amidine on one of the carbonyl carbons of the β-dicarbonyl compound. This initial attack is often followed by a proton transfer. Subsequently, an intramolecular cyclization occurs when the second nitrogen atom of the amidine attacks the remaining carbonyl carbon. This step forms a cyclic intermediate. The final step involves a dehydration process, where a molecule of water is eliminated, leading to the formation of the stable aromatic pyrimidine ring. The regioselectivity of the reaction, particularly with unsymmetrical β-dicarbonyl compounds, can be influenced by the relative reactivity of the two carbonyl groups. nih.gov
This compound is also utilized as a precursor for the synthesis of imidazole (B134444) derivatives, which are five-membered heterocyclic rings containing two nitrogen atoms. wikipedia.org
The synthesis of substituted imidazoles can be achieved through the reaction of this compound with compounds like acetaldehyde. wikipedia.org This reaction provides a pathway to construct the imidazole ring by providing the N-C-N backbone of the heterocycle.
The construction of triazine rings, which are six-membered heterocycles containing three nitrogen atoms, can also be accomplished using this compound. wikipedia.org
These syntheses often involve the reaction of the amidine with other nitrogen-containing synthons. For example, this compound can react with imidates to form substituted triazines. wikipedia.org Another modern approach involves a one-pot synthesis from primary alcohols and amidines using a platinum nanoparticle catalyst, which proceeds through dehydrogenation, condensation, and dehydration steps. rsc.org
Synthesis of Triazines
Reactions with Imidates
This compound is known to react with imidates to form substituted triazines. wikipedia.org This type of reaction is significant in heterocyclic chemistry for constructing complex molecular frameworks. The reaction generally involves the nucleophilic attack of the amidine on the imidate carbon, followed by cyclization and elimination to yield the triazine ring. The specific conditions and outcomes can vary depending on the substrates and catalysts used.
Role in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
As a readily available source of the amidine functional group, this compound is a key precursor in the laboratory and industrial synthesis of numerous nitrogen-containing compounds. wikipedia.orgnih.gov It is particularly valuable in constructing heterocyclic rings like pyrimidines and imidazoles, which are core structures in many biologically active molecules. wikipedia.orgrsc.org
A cornerstone application of this compound is in the synthesis of thiamine (B1217682) (Vitamin B1). pharmaffiliates.comgoogle.com The process involves the reaction of acetamidine with a dicarbonyl intermediate to form the pyrimidine moiety of the thiamine molecule. wikipedia.orgwikipedia.org Specifically, commercial production often starts with ethyl 3-ethoxypropionate, which undergoes formylation and then reacts with this compound to create the aminopyrimidine ring. newdrugapprovals.org This pyrimidine intermediate, 4-amino-5-aminomethyl-2-methylpyrimidine, is a critical component that is later coupled with a thiazole (B1198619) moiety to complete the thiamine structure. wikipedia.orgepo.org
Table 1: Key Steps in Thiamine Synthesis Involving this compound
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1 | Ethyl 3-ethoxypropionate, Ethyl formate | Formylation | Dicarbonyl intermediate |
| 2 | Dicarbonyl intermediate, this compound | Pyrimidine ring formation | 4-amino-5-(ethoxymethyl)-2-methylpyrimidine |
The pyrimidine scaffold, readily synthesized from this compound, is a core component of many compounds with therapeutic applications, including antiviral and antibacterial agents. nih.gov The reaction of this compound with β-dicarbonyl compounds is a common method for producing substituted pyrimidines. wikipedia.org For instance, this compound can be reacted with diethyl malonate to form 4,6-dihydroxy-2-methylpyrimidine, a precursor for various antibacterial hybrids. nih.gov These pyrimidine derivatives can be further modified to create compounds that target bacterial DNA gyrase, an essential enzyme for bacterial survival. nih.gov Research has demonstrated that certain pyrimidine derivatives exhibit significant activity against various bacterial strains, including Escherichia coli. nih.govnih.gov
This compound serves as a building block in the synthesis of various pharmaceuticals, including those with analgesic and anti-inflammatory properties. chemimpex.com The pyrimidine ring, which can be constructed using acetamidine, is a structural feature in some nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com The versatility of acetamidine in forming heterocyclic structures allows for the creation of diverse molecular libraries that can be screened for potential therapeutic activities against inflammatory targets. nih.govfrontiersin.org
Applications in Agrochemical and Material Science Development
The utility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and material science. chemimpex.com It is used as an intermediate in the synthesis of pesticides and other products designed for crop protection. chemimpex.compharmaffiliates.com In material science, this compound and its derivatives are employed in the development of polymers and have applications in creating organic-inorganic hybrid materials, such as those used in perovskite solar cells. chemimpex.comtcichemicals.com
Intermediate in Pesticide and Rodenticide Formulations
This compound is a key intermediate in the synthesis of various pesticides, particularly those containing pyrimidine and triazine rings. wikipedia.orgsciencemadness.org The amidine group provides a reactive site for cyclization reactions to form these heterocyclic structures, which are known to possess a broad spectrum of biological activities.
The synthesis of substituted pyrimidines is a significant application of this compound in the agrochemical industry. wikipedia.orgsciencemadness.org Pyrimidine derivatives are integral components of many herbicides, insecticides, and fungicides. nih.govresearchgate.netnih.gov For instance, this compound can react with β-dicarbonyl compounds to yield substituted pyrimidines. wikipedia.org This reactivity is crucial for the synthesis of certain classes of herbicides that act by inhibiting key enzymes in weeds. nih.gov
Similarly, this compound is utilized in the preparation of triazine-based herbicides. wikipedia.org Triazines are a well-established class of herbicides used for broadleaf weed control in various crops. researchgate.netgoogle.com The synthesis often involves the reaction of this compound with other reagents to construct the triazine ring. wikipedia.org
While the primary application in this sector is in the synthesis of herbicides and insecticides, the potential use of this compound in rodenticide formulations is less documented in publicly available literature.
Table 1: Examples of Pesticide Classes Synthesized Using this compound as an Intermediate
| Pesticide Class | Heterocyclic Core | General Application |
| Pyrimidine Derivatives | Pyrimidine | Herbicides, Insecticides, Fungicides |
| Triazine Derivatives | Triazine | Herbicides |
Role in Polymer and Coating Development
The application of this compound in polymer and coating development is an emerging area of research. The presence of two nitrogen atoms and reactive hydrogens makes it a candidate for polymerization reactions and as a component in coating formulations.
One area of potential application is in the synthesis of polyamidines. Polyamidines are polymers containing the amidine functional group in their backbone. These polymers can be synthesized through the polycondensation of diamidines, for which acetamidine could serve as a monomer building block. mdpi.com The resulting polyamidines may exhibit unique properties such as high thermal stability and specific binding capabilities, making them of interest for specialty applications.
In the field of coatings, this compound could potentially be used as a curing agent for epoxy resins. threebond.co.jpcnrs.frgoogle.compolymerinnovationblog.com Amine-based compounds are widely used as hardeners for epoxy resins, where the amine groups react with the epoxide rings to form a cross-linked polymer network. threebond.co.jpcnrs.fr As acetamidine contains two amine-like nitrogen atoms, it could theoretically participate in this curing process. The resulting coating's properties would be influenced by the specific structure of the amidine.
Table 2: Potential Applications of this compound in Polymer and Coating Science
| Application Area | Potential Role of this compound | Resulting Product/Material |
| Polymer Synthesis | Monomer | Polyamidine |
| Coatings | Curing Agent/Hardener for Epoxy Resins | Cross-linked Epoxy Coating |
Utilization in Catalyst and Sensor Development
The unique electronic and structural properties of the amidine group in this compound suggest its potential utility in the development of catalysts and chemical sensors.
In catalysis, amidine-containing molecules can act as ligands that coordinate with transition metals to form catalytically active complexes. researchgate.netnih.govmdpi.commdpi.comnih.govmdpi.com The nitrogen atoms of the amidine group can donate their lone pair of electrons to a metal center, influencing the metal's electronic properties and reactivity. nih.govnih.gov By modifying the substituents on the amidine, the steric and electronic environment of the metal catalyst can be tuned to optimize its performance for specific chemical transformations. mdpi.commdpi.com While the use of acetamidine itself as a ligand is not extensively documented, the broader class of amidines shows significant promise in this field.
In the area of chemical sensors, this compound could be incorporated into sensing materials for the detection of specific analytes. For instance, it could be used in the fabrication of ion-selective electrodes (ISEs). researchgate.netmdpi.comresearchgate.netmdpi.comsemanticscholar.org The amidine group may selectively interact with certain ions, leading to a measurable change in the electrode's potential. This would allow for the quantitative determination of the target ion's concentration in a sample.
Furthermore, this compound could be employed in the development of gas sensors. mdpi.comnih.govforensicsdetectors.comama-science.org The basic nitrogen atoms of the amidine could interact with acidic gases, causing a change in the electrical or optical properties of the sensing material. mdpi.comnih.gov This change could then be transduced into a detectable signal, allowing for the monitoring of the gas's presence and concentration.
Table 3: Potential Roles of this compound in Catalyst and Sensor Technologies
| Technology | Potential Function of this compound | Principle of Operation |
| Catalysis | Ligand for Transition Metal Complexes | Modulation of metal center's electronic and steric properties to enhance catalytic activity and selectivity. |
| Chemical Sensors | Ionophore in Ion-Selective Electrodes | Selective binding of target ions at the electrode membrane, generating a potentiometric signal. |
| Chemical Sensors | Active material in Gas Sensors | Interaction with target gas molecules, leading to a change in the sensor's electrical or optical properties. |
Advanced Spectroscopic and Computational Characterization of Acetamidine Hydrochloride and Its Derivatives
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is indispensable for the unambiguous identification and structural analysis of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer profound insights into the molecular architecture and composition of acetamidine (B91507) hydrochloride.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular weight of acetamidine hydrochloride is 94.54 g/mol nih.gov.
When analyzed by mass spectrometry, particularly with a hard ionization technique like electron ionization (EI), the this compound salt typically shows the molecular ion of the free base, acetamidine (C₂H₆N₂), which has a molecular weight of 58.08 g/mol . The mass spectrum often displays a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 58 chemicalbook.com.
The fragmentation of the molecular ion provides a characteristic fingerprint that aids in structural confirmation. The fragmentation pattern is dictated by the stability of the resulting ions. For acetamidine, common fragmentation pathways involve the cleavage of bonds adjacent to the nitrogen atoms.
Key Observed Fragments in the Mass Spectrum of Acetamidine:
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 58 | [CH₃C(NH)NH₂]⁺• (Molecular Ion) | - |
| 43 | [CH₃CNH₂]⁺ | •NH |
| 42 | [CH₂CNH]⁺• | NH₃ |
| 41 | [CH₃CN]⁺• (Acetonitrile) | •NH₂ |
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile compounds without causing significant fragmentation nih.gov. When this compound is analyzed by positive-ion ESI-MS, the free base acetamidine is readily protonated. This results in the observation of the protonated molecule, [M+H]⁺. Given the molecular weight of the free base (58.08), the ESI-MS spectrum would be expected to show a prominent ion at an m/z of approximately 59.07. This technique is highly valuable for confirming the molecular weight of the intact molecule with high precision.
For accurate quantification of acetamidine or its derivatives in complex mixtures, isotope dilution mass spectrometry is the method of choice. This technique involves the use of a stable isotope-labeled analog of the analyte as an internal standard.
A commercially available labeled analog for this purpose is [¹³C]-Acetamidine hydrochloride salt schd-shimadzu.com. In this analog, one or more of the carbon-12 atoms are replaced with the heavier carbon-13 isotope. For instance, if the amidinium carbon is labeled, the molecular weight of the free base would increase from 58.08 to 59.08 g/mol .
The labeled internal standard is added in a known amount to the sample at the beginning of the analytical procedure. The analyte and the internal standard are chemically identical and thus behave the same way during sample preparation, extraction, and ionization. However, they are distinguishable by the mass spectrometer due to their mass difference. By measuring the ratio of the signal intensity of the analyte to that of the known amount of the labeled internal standard, a precise and accurate quantification can be achieved, as this ratio corrects for any sample loss or variations in instrument response.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a detailed fingerprint based on the vibrations of its constituent chemical bonds, such as C-H, N-H, C-N, and C-C. The resulting spectra, characterized by bands at specific frequencies, are highly sensitive to the molecular structure and the local environment of the molecule.
Differences in the crystalline forms (polymorphs) of a compound can lead to noticeable changes in their vibrational spectra. americanpharmaceuticalreview.com These spectral differences arise from variations in molecule-molecule interactions within the crystal lattice, which can distort the molecular geometry and alter the vibrational frequencies. americanpharmaceuticalreview.com While detailed assignments for every vibrational mode of this compound are complex, the spectra are characterized by key regions. For instance, N-H stretching vibrations typically appear at higher wavenumbers, while C-N and C-C stretching and various bending modes occur at lower frequencies.
The availability of evaluated reference spectra from sources like the Coblentz Society and other databases allows for the identification and quality control of this compound. nih.govnist.gov These spectral libraries serve as a crucial reference for researchers in confirming the identity of the compound. nih.govnist.govchemicalbook.com
Table 1: Spectroscopic Data Availability for this compound
| Spectroscopic Technique | Available Data Source(s) |
| Infrared (IR) Spectroscopy | Coblentz Society, NIST Chemistry WebBook, PubChem nih.govnist.gov |
| Raman Spectroscopy | Sigma-Aldrich, PubChem nih.govchemicalbook.com |
| Nuclear Magnetic Resonance (NMR) | PubChem nih.gov |
| Mass Spectrometry (MS) | PubChem nih.gov |
Crystallographic Studies of Acetamidinium (B1228376) Salts
The crystal structure of this compound was determined using single-crystal X-ray diffraction. researchgate.netrsc.orgrsc.org The analysis confirmed that the compound exists as an amidinium salt, featuring a planar CCN₂ skeleton. researchgate.netrsc.orgrsc.org A key finding is the near-equal length of the two C-N bonds, with a mean value of approximately 1.307 Å. researchgate.netrsc.org This bond equalization is a hallmark of the resonance-stabilized acetamidinium cation, where the positive charge is delocalized across the N-C-N fragment. researchgate.net
The study yielded precise unit cell parameters for its monoclinic crystal system, which are detailed in the table below. researchgate.netrsc.orgrsc.orgwikipedia.org
Table 2: Crystallographic Data for this compound
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | researchgate.netrsc.orgrsc.orgwikipedia.org |
| Space Group | C2/c | researchgate.netrsc.orgrsc.orgwikipedia.org |
| a | 11.673(2) Å | researchgate.netrsc.orgrsc.orgwikipedia.org |
| b | 9.862(2) Å | researchgate.netrsc.orgrsc.orgwikipedia.org |
| c | 9.601(1) Å | researchgate.netrsc.orgrsc.orgwikipedia.org |
| β | 111.71(2)° | researchgate.netrsc.orgrsc.orgwikipedia.org |
| Z (Formula units per cell) | 4 | researchgate.netrsc.orgrsc.org |
| Mean C-N Bond Length | 1.307 Å | researchgate.netrsc.org |
| C-C Bond Length | 1.477(3) Å | researchgate.netrsc.org |
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods provide powerful insights into the behavior of chemical systems at a molecular level, complementing experimental data with detailed information on electronic structure, reactivity, and dynamics.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. longdom.orgaps.org In this approach, the properties of a molecule are determined from its electron density. longdom.org DFT calculations can accurately predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
For this compound, DFT could be employed to:
Optimize the molecular geometry of the acetamidinium cation and compare calculated bond lengths and angles with experimental data from X-ray diffraction.
Predict the infrared and Raman spectra by calculating vibrational frequencies, which aids in the assignment of experimental spectral bands.
Analyze the electronic structure to understand charge distribution and the nature of the delocalized π-system in the N-C-N fragment.
Generate electrostatic potential maps to visualize electron-rich and electron-poor regions, thereby predicting sites susceptible to nucleophilic or electrophilic attack and sites for hydrogen bonding.
Calculate reactivity descriptors , such as electronegativity and global hardness, to provide a theoretical basis for its chemical behavior. nih.gov
Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior and interactions in different environments, such as in solution. nih.govmdpi.com
For this compound, MD simulations would be particularly useful for understanding its behavior in an aqueous environment. A typical simulation would involve placing acetamidinium cations and chloride anions in a simulation box filled with water molecules and tracking their trajectories. Such simulations can elucidate:
Solvation Structure: How water molecules arrange themselves around the acetamidinium cation and the chloride anion, forming hydration shells.
Ion Pairing: The dynamics of the association and dissociation between the cation and anion in solution.
Transport Properties: The diffusion coefficients of the individual ions, which relate to their mobility in the solution.
Intermolecular Interactions: The strength and lifetime of hydrogen bonds between the acetamidinium cation and surrounding water molecules, as well as between water molecules themselves. nih.gov
These simulations offer a molecular-level understanding that is crucial for applications where the behavior of this compound in solution is important. nih.govnih.gov
Quantum Chemical Calculations of Energetics and Reaction Pathways
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and high-level ab initio methods, serve as powerful tools for elucidating the intricate details of chemical processes at the molecular level. These computational approaches allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of reaction energetics, providing a deeper understanding of the stability and reactivity of molecules like this compound. The following sections detail the theoretical investigations into the key reaction pathways of acetamidine and its analogs, focusing on decomposition, tautomerism, and hydrolysis.
Decomposition Pathways
While specific high-level computational studies on the decomposition of acetamidine are not abundant in the literature, significant insights can be drawn from detailed ab initio studies on its parent compound, formamidine (B1211174). A comprehensive study on the decomposition of formamidine, yielding hydrogen cyanide (HCN) and ammonia (B1221849) (NH3), provides valuable data on the energetics of this fundamental reaction.
The gas-phase decomposition of formamidine has been shown to have a high activation energy, suggesting that the reaction requires extreme conditions to proceed. However, the presence of water molecules has a notable catalytic effect, significantly lowering the activation barrier. This is attributed to the formation of a cyclic hydrogen-bonded transition state. The addition of a second water molecule further reduces the energy barrier, acting as a "solvent" molecule in the reaction. mdpi.com
The calculated activation energies (Ea), enthalpies of activation (ΔH‡), and Gibbs free energies of activation (ΔG‡) for the decomposition of formamidine under different conditions are summarized in the table below. The data, calculated at the G3 level of theory, highlights the substantial catalytic role of water. mdpi.com
| Reaction | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) |
| Formamidine → [HCN + NH3] (gas phase) | 259.1 | 255.4 | 254.1 |
| Formamidine + H2O → [HCN + NH3] + H2O | 169.4 | 164.7 | 168.3 |
| Formamidine + 2H2O → [HCN + NH3] + 2H2O | 151.1 | 144.9 | 151.1 |
This interactive table provides a summary of the calculated energetic barriers for the decomposition of formamidine, illustrating the catalytic effect of water molecules. mdpi.com
These findings suggest that the decomposition of acetamidine would likely follow a similar pathway, although the presence of the methyl group would introduce electronic and steric effects that could modify the specific energy barriers. The fundamental mechanism, however, involving the cleavage of the C-N bond to release ammonia and a nitrile, is expected to be conserved.
Tautomerism and Rotational Barriers
Tautomerism is a key aspect of the chemistry of amidines, which can exist in different isomeric forms. For acetamidine, the equilibrium between its tautomers is crucial for its reactivity. Quantum chemical calculations can provide insights into the relative stability of these tautomers and the energy barriers for their interconversion.
Another important energetic aspect is the rotational barrier around the C-N single bond. For formamidine, the rotational barrier has been calculated to be around 14-15 kcal/mol. utah.edu The presence of a water molecule hydrogen-bonded to the formamidine increases this barrier to 16-18 kcal/mol. utah.edu This is in contrast to the effect of water on tautomerization, where it lowers the energy barrier. utah.edu This suggests that solvation can have opposing effects on different reaction coordinates within the same molecule.
Hydrolysis Mechanisms
The hydrolysis of amidines is a fundamentally important reaction. In the context of this compound, the relevant species in solution is the acetamidinium ion. Computational studies on the hydrolysis of the related compound, acetamide (B32628), reveal a mechanism that likely shares features with that of acetamidinium.
The hydrolysis of acetamide on ceria surfaces, investigated using periodic DFT calculations, proceeds through the formation of a metastable tetrahedral intermediate. nih.gov The activation energy for the conversion of the adsorbed acetamide to this intermediate was calculated to be 0.65 eV (approximately 62.7 kJ/mol) on the CeO2(111) surface. nih.gov
In acid-catalyzed hydrolysis of esters and amides, a proposed mechanism involves the protonation of the carbonyl or alkoxy oxygen, leading to the formation of a highly reactive acylium ion. rsc.org The activation energy for this initial protonation step is calculated to be in the range of 4–10 kcal/mol (approximately 17-42 kJ/mol). rsc.org While acetamidine lacks a carbonyl group, the protonated nitrogen atoms in the acetamidinium ion create an electrophilic carbon center susceptible to nucleophilic attack by water, which would be the initial step in its hydrolysis.
A theoretical study on the hydrolysis of N,N-dimethyl-N′-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine, a more complex amidine, predicted a stepwise process involving the addition of water to the C=N double bond to form a tetrahedral intermediate. ethernet.edu.et This aligns with the general understanding of amide and amidine hydrolysis mechanisms.
While precise activation energies for the hydrolysis of this compound from the literature are not available, the analogous studies strongly suggest a mechanism initiated by the nucleophilic attack of water on the amidinium carbon, leading to a tetrahedral intermediate, followed by subsequent proton transfers and bond cleavages to yield acetic acid (or acetate) and ammonium (B1175870).
Biological and Biomedical Research Applications of Acetamidine Hydrochloride Derivatives
Enzyme Inhibition Studies
The core of the biomedical interest in acetamidine (B91507) derivatives lies in their capacity to inhibit specific enzymes involved in disease processes. These studies have revealed that the acetamidine moiety can serve as a key pharmacophore for interacting with the active sites of enzymes such as nitric oxide synthases, urease, and protein arginine deiminase 4.
Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS) nih.govmaastrichtuniversity.nl. While nNOS and eNOS produce NO for neurotransmission and vascular homeostasis, iNOS is expressed in response to pro-inflammatory stimuli and can produce large, sustained amounts of NO that contribute to tissue damage in inflammatory diseases and cancer nih.govmaastrichtuniversity.nlmdpi.com. Consequently, the selective inhibition of iNOS over the other isoforms is a major therapeutic goal mdpi.comeurekaselect.com. Acetamidine derivatives have emerged as a promising class of selective iNOS inhibitors eurekaselect.com.
Research has led to the development of acetamidine derivatives with high potency and selectivity for iNOS. A landmark compound in this area is N-(3-(aminomethyl)benzyl)acetamidine, also known as 1400W, which is a highly selective inhibitor of human iNOS eurekaselect.com. Many subsequent research efforts have used 1400W as a lead compound to design new derivatives with improved properties nih.govmdpi.comacs.org.
For instance, novel acetamidines structurally related to 1400W have been synthesized and evaluated for their inhibitory activity. Several of these compounds demonstrated excellent selectivity for iNOS over eNOS acs.org. One particularly potent derivative, compound 17 from a series of aryl and amido-aryl acetamidines, showed a high potency against human iNOS with an IC₅₀ value of 11 nM and an excellent selectivity profile with respect to the constitutive isoforms nih.gov. Another compound, CM544 , also inhibits iNOS with a high degree of selectivity (eNOS/iNOS selectivity ratio of 4583) nih.gov. The effectiveness of these selective inhibitors has been demonstrated in various cell models, including their ability to reverse NO production in activated microglial cells, suggesting potential for treating neurodegenerative diseases nih.gov.
Structure-activity relationship (SAR) studies have been crucial in optimizing the design of acetamidine-based iNOS inhibitors. These studies explore how modifying the chemical structure of the derivatives affects their inhibitory potency and selectivity.
Key findings from SAR studies include:
N-Substituents : The nature of the substituent on the acetamidine nitrogen is critical. While linking the phenyl core preserves activity, N-substitution with different heterocycles can completely destroy it nih.gov. The introduction of a 4-methylpyridine or tosylate group can lead to iNOS inhibition without significantly affecting eNOS acs.org.
Alkyl Chain Length : The potency of phenylacetamidines is strongly dependent on the length of the alkyl chain connecting the aromatic ring to the acetamidine group nih.gov.
Hydrophobic Interactions : Docking studies have shown that hydrophobic interactions are a primary driving force for the binding process, especially within the iNOS binding pocket, which has a significant lipophilic region nih.govnih.gov. The acetamidine group itself typically forms a bidentate hydrogen bond with glutamate (B1630785) and tryptophan residues in the iNOS active site mdpi.com.
Aromatic Ring Substitution : Replacing the aromatic ring of the lead compound 1400W with an N-substituted piperidine has yielded molecules with good iNOS inhibition acs.org. Furthermore, modifying the substitution pattern on the aromatic tail from the meta to the para position was found to increase lipophilicity, leading to the development of highly potent inhibitors nih.gov.
| Compound | iNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | Selectivity (eNOS/iNOS) |
| 1 (1400W) | 0.35 | 250 | 714 |
| 2 | 0.20 | 350 | 1750 |
| (S)-3 | 0.70 | >100 | >143 |
| rac-4 | 0.25 | 25 | 100 |
| 7 | 1.8 | >100 | >57 |
| 8 | 1.0 | >100 | >100 |
| 9 | 0.25 | 25 | 100 |
Data sourced from a study on N-substituted acetamidines as selective iNOS inhibitors acs.org.
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate researchgate.net. It is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach researchgate.netdovepress.com. Inhibition of urease is therefore a therapeutic strategy for treating infections caused by these organisms dovepress.comnih.gov.
In the search for potent urease inhibitors, researchers have designed and synthesized a series of thioxothiazolidinyl-acetamide derivatives. These compounds have demonstrated significant urease inhibitory activity, with IC₅₀ values in the micromolar range, far more potent than the standard inhibitors hydroxyurea and thiourea nih.govnih.gov. The most active compound from one study, N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide (6i ), had an IC₅₀ value of 1.473 µM nih.govnih.gov. These findings suggest that acetamide-based structures may serve as effective scaffolds for the development of new anti-urease agents nih.gov.
| Compound | Urease IC₅₀ (µM) |
| 6a | 8.241 ± 1.14 |
| 6e | 1.524 ± 0.17 |
| 6i | 1.473 ± 0.12 |
| 6m | 1.951 ± 0.13 |
| Hydroxyurea (Standard) | 100.21 ± 2.5 |
| Thiourea (Standard) | 23.62 ± 0.84 |
Data represents a selection of synthesized thioxothiazolidinyl-acetamide derivatives and standards nih.govnih.gov.
Protein Arginine Deiminase 4 (PAD4) is an enzyme that converts arginine residues in proteins to citrulline nih.gov. The dysregulation of PAD4 and the resulting abnormal protein citrullination have been strongly implicated in autoimmune diseases, particularly rheumatoid arthritis (RA) nih.govnih.gov. This makes PAD4 a compelling target for the development of novel therapeutics nih.gov.
Haloacetamidine-based derivatives have been identified as potent, irreversible inactivators of PAD4 nih.govnih.gov. These compounds, including F-amidine and Cl-amidine, work by covalently modifying a critical cysteine residue (Cys645) in the enzyme's active site nih.gov. Cl-amidine, in particular, is noted as one of the most potent PAD4 inactivators described to date nih.gov. The development of these specific inactivators provides valuable tools for studying the physiological role of PAD4 and represents a potential avenue for treating RA by addressing an underlying cause of the disease rather than just managing symptoms nih.govnih.gov.
| Compound | Inactivation Potency (k_inact/K_I) (M⁻¹min⁻¹) |
| F-amidine | 3,000 |
| Cl-amidine | 13,000 |
Data for haloacetamidine-based inactivators of PAD4 nih.gov.
Nitric Oxide Synthase (NOS) Inhibition
Exploration of Biological Activities and Therapeutic Potential
The demonstrated ability of acetamidine hydrochloride derivatives to selectively inhibit key enzymes translates into a broad range of potential therapeutic applications. The biological activities of these compounds are actively being explored, with promising results in areas such as inflammation, cancer, and neurodegenerative diseases.
The selective inhibition of iNOS by acetamidine derivatives is a cornerstone of their therapeutic potential. Because iNOS is implicated in various inflammatory diseases, potent and selective iNOS inhibitors are being investigated as anti-inflammatory agents mdpi.comarchivepp.com. This activity extends to the central nervous system, where iNOS inhibition in microglial cells may offer a therapeutic strategy for neurodegenerative conditions nih.gov.
Furthermore, the role of iNOS in promoting tumor growth has led to the investigation of acetamidine derivatives as anti-cancer agents. Targeting nitric oxide biosynthesis is seen as a potential strategy to inhibit the progression of cancers like glioma nih.gov. Studies have shown that specific aryl and amido-aryl acetamidine derivatives exhibit significant antiproliferative and cytotoxic effects on rat glioma cells, highlighting their potential value in oncology nih.gov.
In the realm of autoimmune diseases, PAD4 inactivators based on the haloacetamidine scaffold offer a targeted approach for conditions like rheumatoid arthritis nih.govnih.gov. By preventing the abnormal protein citrullination associated with RA, these compounds could represent a new class of disease-modifying therapeutics nih.gov. The versatility of this compound as a synthetic building block continues to position it as a valuable component in the development of new therapeutic agents for a variety of medical conditions chemimpex.com.
Antiviral and Antimicrobial Properties
Currently, there is limited specific research available in publicly accessible scientific literature detailing the antiviral or antimicrobial properties of this compound derivatives. While related compounds such as acetamide (B32628) derivatives have been investigated for these purposes, dedicated studies on the acetamidine class for antiviral or antimicrobial applications are not prominently documented.
Neuroprotective Effects
Investigations into the direct neuroprotective effects of this compound derivatives are not extensively reported in current scientific literature. Research in neuroprotection often focuses on other classes of compounds, and specific studies detailing the mechanisms or efficacy of acetamidine derivatives in this area are limited.
Cardiotonic Effects of Derivatives
There is a notable lack of available scientific studies and clinical data concerning the cardiotonic effects of this compound derivatives. The therapeutic potential of this class of compounds in modulating cardiac muscle contractility has not been a significant focus of published research.
Antimalarial Agent Development
The development of this compound derivatives as antimalarial agents is not a widely documented area of research. While numerous classes of compounds are under investigation for their activity against Plasmodium species, specific research focusing on acetamidine-based derivatives is not readily found in the available scientific literature.
Antiglioma Activity
A significant area of research for acetamidine derivatives is in the development of antiglioma agents. Gliomas are aggressive primary brain tumors with a poor prognosis, and the expression of inducible nitric oxide synthase (iNOS) has been correlated with their malignancy. nih.govnih.govnih.gov Targeting the biosynthesis of nitric oxide (NO) through iNOS inhibition has therefore become a promising strategy to impede glioma progression. nih.govnih.govnih.gov
Researchers have synthesized and evaluated aryl and amido-aryl acetamidine derivatives as potent and selective iNOS inhibitors. nih.govnih.gov The design of these molecules often involves connecting the pharmacophoric acetamidine group to a hydrophobic aromatic tail, which enhances molecular lipophilicity and potential efficacy as antiglioma agents. nih.gov
One notable study focused on a series of these derivatives, identifying a compound designated as compound 17 as a particularly potent inhibitor of human iNOS. nih.gov This compound demonstrated encouraging antiproliferative and cytotoxic effects when tested on a C6 rat glioma cell line. nih.gov Another acetamidine derivative, known as CM544 (N-(3-{[(1-iminioethyl)amino]methyl}benzyl) prolinamide dihydrochloride), has also been analyzed for its molecular effects in the same cell line, showing a reduction in glioma cell proliferation. nih.govnih.gov
| Compound | Target | Biological Activity | Cell Line | Key Findings |
| Compound 17 | Inducible Nitric Oxide Synthase (iNOS) | High potency against human iNOS (IC₅₀ = 11 nM) | C6 rat glioma | Showed significant antiproliferative and cytotoxic effects. nih.gov |
| CM544 | Inducible Nitric Oxide Synthase (iNOS) | Reduces glioma cell proliferation. | C6 rat glioma | Blocks cell proliferation at the G1/S checkpoint and induces necrotic cell death. nih.govnih.gov |
Mechanistic Insights into Biological Interactions
The biological activity of acetamidine derivatives, particularly in the context of antiglioma research, is rooted in their specific molecular interactions. The acetamidine group itself is crucial for the mechanism of action in iNOS inhibition. nih.gov
Molecular Targets and Signaling Pathways
The primary molecular target identified for the antiglioma activity of these derivatives is the inducible nitric oxide synthase (iNOS) enzyme. nih.govnih.govnih.gov The expression of iNOS is a hallmark of chemoresistance in gliomas, and its inhibition is linked to decreased proliferation of glioma cells. nih.gov The acetamidine moiety of these inhibitors is able to form a bidentate hydrogen bond with a conserved L-glutamate residue within the catalytic site of the iNOS enzyme. nih.gov This interaction is fundamental to their inhibitory effect.
The inhibition of iNOS by acetamidine derivatives triggers a cascade of downstream cellular events. Studies with the selective iNOS inhibitor CM544 have provided significant insights into these signaling pathways:
ROS/RNS Accumulation : Selective binding of CM544 to iNOS leads to the accumulation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). nih.govnih.gov
MAPK and Nrf-2 Activation : This initial oxidative stress triggers the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and the expression of nuclear factor erythroid 2-related factor 2 (Nrf-2). nih.govnih.gov
PARP-1 Cleavage : In the long term, CM544 treatment leads to a massive cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov The cleavage of PARP-1 is a recognized biomarker for specific patterns of protease activity in cell death programs. nih.gov This event confirms the blockade of the C6 rat glioma cell cycle at the G1/S checkpoint and the subsequent occurrence of necrotic cell death. nih.gov
These mechanistic findings underscore the potential of selective acetamidine-based iNOS inhibitors as therapeutic agents for glioma by compromising the adaptive responses that contribute to tumor chemoresistance. nih.gov
Protein-Ligand Interaction Studies
The study of how acetamidine derivatives interact with their protein targets is crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents. Various biophysical and computational techniques are employed to characterize these interactions at a molecular level.
A notable area of investigation involves the development of acetamidine-based inhibitors for nitric oxide synthases (NOS), enzymes that play a critical role in various physiological and pathological processes. Researchers have synthesized and evaluated series of phenyl- and heteryl-acetamidines as NOS inhibitors. nih.gov Docking studies have been instrumental in revealing how these derivatives bind to the active site of the enzyme. For instance, docking studies showed that the benzyl (B1604629) tail of certain N-[(3-aminomethyl)benzyl]acetamidine derivatives extends into the substrate access channel, a region where major differences between NOS isoforms exist, thus providing a basis for their selectivity.
Structure-activity relationship (SAR) studies are fundamental in exploring how chemical modifications to the acetamidine scaffold influence binding affinity and inhibitory potency. oncodesign-services.commdpi.comcollaborativedrug.com For example, in a series of phenylacetamidines, the length of the alkyl chain connecting the aromatic ring to the acetamidine moiety was found to strongly influence their potency as NOS inhibitors. nih.gov Similarly, for acetamide-based heme oxygenase-1 (HO-1) inhibitors, modifications such as N-methylation and the nature of substituents on the phenyl ring significantly impacted their inhibitory potency and selectivity against different HO isozymes. acs.org
The following table summarizes the inhibitory activity of selected acetamidine derivatives against their target proteins, providing insights into their protein-ligand interactions.
| Compound ID | Target Protein | IC50 (µM) | Key Structural Features |
| 1 | iNOS | 0.1 ± 0.01 | N-[(3-aminomethyl)benzyl]acetamidine derivative |
| 2 | iNOS | 0.5 ± 0.04 | N-[(3-aminomethyl)benzyl]acetamidine derivative |
| 7i | HO-1 | 0.9 | Diphenyl acetamide derivative |
| 7l | HO-1 | 1.2 | Halogen-substituted diphenyl acetamide derivative |
| 7m | HO-1 | Not specified | Halogen-substituted diphenyl acetamide derivative |
| 7n | HO-1 | 0.95 | 4-iodo-monosubstituted diphenyl acetamide derivative |
| 7o | HO-1 | 1.2 | Benzyloxy-substituted diphenyl acetamide derivative |
| 7p | HO-1 | 8.0 | 4-bromobenzyloxy-substituted diphenyl acetamide derivative |
| 10 | iNOS | 0.428 | N-[(3-aminomethyl)benzyl]acetamidine derivative with a carboxylic group |
| 14 | iNOS | 0.165 | N-[(3-aminomethyl)benzyl]acetamidine derivative with a carboxylic group |
| 11a | HO-1 | Inactive | N-acetyl derivative with an elongated central chain |
| 11b | HO-1 | Comparable to hit | Phenyl substituent on the amide nitrogen |
| 11c | HO-1 | Comparable to hit | Phenylmethyl substituent on the amide nitrogen |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from multiple studies. acs.orgnih.gov
These studies, combining synthesis, biological evaluation, and computational modeling, provide a detailed understanding of the molecular interactions that govern the activity of acetamidine derivatives, thereby guiding the development of novel therapeutic agents.
Dose-Response Assays and Efficacy Studies
Dose-response assays are fundamental in pharmacology to quantify the relationship between the concentration of a drug and its biological effect. msdmanuals.comstudy.com For this compound derivatives, these studies are essential to determine their potency and efficacy as potential therapeutic agents. msdmanuals.com
In the context of inflammation, specific acetamidine-based inhibitors of inducible nitric oxide synthase (iNOS) have been investigated for their ability to counteract inflammatory processes. For example, two novel acetamidine derivatives, CM292 and CM544, were shown to inhibit lipopolysaccharide (LPS)-induced activation of BV2 microglial cells. nih.gov Dose-response studies revealed that these compounds reduced the production of nitric oxide (NO) in a concentration-dependent manner, thereby mitigating the inflammatory and cytotoxic responses triggered by LPS. nih.gov
The efficacy of these compounds is not limited to their anti-inflammatory effects. In cancer research, acetamide-based HO-1 inhibitors have demonstrated potent antiproliferative activity. acs.org Selected compounds were tested against various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG, A172), with the most significant activity observed against U87MG glioblastoma cells. acs.org Further investigation of a particularly potent compound, 7l, revealed its ability to reduce cell invasiveness by modulating HO-1 expression, highlighting its therapeutic potential. acs.org
The table below presents data from dose-response and efficacy studies for selected acetamidine derivatives, illustrating their biological effects in different experimental models.
| Compound | Biological System | Endpoint Measured | Observed Effect |
| CM292 | LPS-induced BV2 microglial cells | Nitric Oxide (NO) production | Reduction in NO production |
| CM544 | LPS-induced BV2 microglial cells | Nitric Oxide (NO) production | Reduction in NO production |
| 7l | U87MG glioblastoma cells | Cell proliferation | Potent antiproliferative activity |
| 7l | U87MG glioblastoma cells | Cell invasion | Reduction in cell invasiveness |
| 10 | Isolated and perfused resistance arteries | Vasodilation | Selective inhibition of iNOS without affecting eNOS-dependent vasodilation |
This table summarizes the findings from various preclinical studies. acs.orgnih.govnih.gov
These efficacy studies, which progress from in vitro cellular assays to more complex ex vivo models, are a critical step in the preclinical evaluation of new drug candidates. amsbiopharma.comnih.gov The data generated from dose-response curves and efficacy models provide the necessary evidence to support the potential therapeutic applications of this compound derivatives in various disease contexts. study.com
Advanced Applications and Emerging Research Areas
Use as Additives in Perovskite Solar Cells
The introduction of additives during the formation of the perovskite layer can significantly influence the crystallization process, leading to films with improved quality. While specific studies on acetamidine (B91507) hydrochloride's direct impact on morphology are emerging, related compounds like acetamidine halides (e.g., AAI - acetamidine iodide, and AABr - acetamidine bromide) have been shown to passivate defects in polycrystalline perovskite films. This passivation helps in reducing the density of trap states, which are imperfections in the crystal structure that can trap charge carriers (electrons and holes). For instance, treating a pristine perovskite film with AAI or AABr has been shown to lower the trap state density from 1.09 × 10¹⁶ cm⁻³ to 9.20 × 10¹⁵ cm⁻³ and 9.62 × 10¹⁵ cm⁻³, respectively researchgate.net. By neutralizing these defects, the additive helps to improve the electronic quality of the perovskite film without fundamentally altering its bulk crystalline structure.
The passivation of defects by acetamidine halides has a direct and positive impact on the performance of perovskite solar cells. By reducing the number of sites where charge carriers can recombine and be lost, these additives enhance the charge carrier lifetime, allowing more carriers to be extracted as electrical current. This leads to a reduction in energy loss and an improvement in key photovoltaic parameters.
Research has demonstrated that the use of acetamidine halide passivation can significantly boost the power conversion efficiency (PCE) of PSCs. Devices treated with acetamidine iodide (AAI) achieved a champion PCE of 22.0%, and those treated with acetamidine bromide (AABr) reached 21.5%, both notably higher than the 20.4% PCE of the untreated (pristine) cells researchgate.net. The treatment also reduces the non-radiative voltage loss, a key factor in energy inefficiency. The voltage loss was reduced from 142 mV in the pristine device to 112 mV and 114 mV for the AAI and AABr treated devices, respectively researchgate.net.
| Device | Trap State Density (cm⁻³) | Power Conversion Efficiency (PCE) | Non-radiative VOC Loss (mV) |
|---|---|---|---|
| Pristine (Control) | 1.09 × 10¹⁶ | 20.4% | 142 |
| AAI-Treated | 9.20 × 10¹⁵ | 22.0% | 112 |
| AABr-Treated | 9.62 × 10¹⁵ | 21.5% | 114 |
Electrolyte Components in Next-Generation Battery Systems
Acetamidine hydrochloride is being explored as a cost-effective component for electrolytes in advanced battery technologies, particularly aluminum-ion batteries. These batteries are a promising alternative to lithium-ion technology due to the high abundance and low cost of aluminum nih.govacs.org. The performance of these batteries is, however, highly dependent on the properties of the electrolyte.
Aluminum-ion batteries often utilize chloroaluminate ionic liquid electrolytes. While effective, conventional electrolytes based on imidazolium (B1220033) compounds are expensive, hindering large-scale commercialization nih.govacs.org. This compound has been proposed as a low-cost Lewis base precursor to form an ionic liquid analogue (ILA) electrolyte when mixed with aluminum chloride (AlCl₃) nih.govacs.org. This AlCl₃:Acetamidine electrolyte serves as a medium for the reversible deposition and dissolution of aluminum, which is the fundamental process of the battery's charge-discharge cycle nih.gov.
Compared to other low-cost alternatives like urea-based electrolytes, the this compound-based system demonstrates superior rheological and electrochemical properties. The AlCl₃:Acetamidine electrolyte has a significantly lower viscosity (76.0 cP at room temperature) compared to the AlCl₃:Urea (B33335) electrolyte (240.9 cP) nih.gov. This lower viscosity contributes to higher ionic conductivity, which is crucial for efficient battery performance nih.gov.
From an electrochemical standpoint, the acetamidine-based electrolyte shows improved anodic stability, with a potential limit of +2.23 V, compared to +2.12 V for the urea-based system nih.gov. Furthermore, coin-cell battery tests reveal that the AlCl₃:Acetamidine electrolyte enables a high Coulombic efficiency of 97% after 100 cycles, a substantial improvement over the 88% efficiency of the urea-based system nih.govacs.org. These characteristics identify this compound as a promising component for developing economically viable and high-performance aluminum batteries nih.govacs.org.
| Electrolyte System | Viscosity (cP) | Anodic Potential Limit (V) | Coulombic Efficiency (after 100 cycles) |
|---|---|---|---|
| AlCl₃:Acetamidine | 76.0 | +2.23 | 97% |
| AlCl₃:Urea | 240.9 | +2.12 | 88% |
| AlCl₃:Guanidine (B92328) | 52.9 | +2.23 | 98% |
Derivatization and Functionalization Strategies
As a source of the amidine functional group, this compound is a fundamental building block in the synthesis of a wide array of nitrogen-containing compounds wikipedia.org. Its reactivity allows for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and industrial chemicals.
The compound readily reacts with β-dicarbonyl compounds to form substituted pyrimidines. It can also react with acetaldehydes to yield substituted imidazoles or with imidates to produce substituted triazines wikipedia.org. A notable application is its role in the early steps of synthesizing thiamine (B1217682) (vitamin B₁) and its derivatives wikipedia.org.
A specific example of its utility is in the synthesis of the investigational neuroprotective drug, Enecadin. In this multi-step synthesis, this compound is reacted with a β-keto ester (ethyl 3-(4-fluorophenyl)-3-oxopropanoate) to form a 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine (B1450903) ring wikipedia.org. This pyrimidine (B1678525) core is then further functionalized to produce the final drug molecule. This demonstrates the role of this compound as a key reagent for creating complex, functional molecules from simpler precursors wikipedia.org.
Synthesis of Substituted Acetamidine Derivatives
This compound is a fundamental building block in the synthesis of a wide array of substituted nitrogen-containing compounds, particularly heterocyclic systems that are prevalent in pharmaceuticals and biologically active molecules researchgate.netsnnu.edu.cn. Its utility lies in its ability to provide a key N-C-N fragment for cyclization reactions.
One of the most prominent applications is in the synthesis of substituted pyrimidines. This is typically achieved through condensation reactions with 1,3-dielectrophilic compounds nih.gov. For instance, this compound reacts with β-dicarbonyl compounds to form substituted pyrimidines, a core structure in many bioactive compounds, including Vitamin B1 researchgate.net. Similarly, reaction with malononitrile (B47326) in the presence of a base like sodium ethoxide also yields pyrimidine derivatives nih.gov. Microwave-assisted [3+3] cyclic condensation of this compound derivatives with chalconated coumarins has been shown to be an efficient method for synthesizing novel pyrimidine-containing chromenones researchgate.net. The investigational neuroprotectant drug Enecadin was synthesized using this compound to form the central 2-methylpyrimidine (B1581581) core mdpi.com.
The synthesis of substituted imidazoles also frequently employs this compound. It can react with α-dicarbonyl compounds or their equivalents to construct the imidazole (B134444) ring researchgate.net. For example, it has been used in the synthesis of ethyl 4-(4-hydroxyphenyl)methylidene-2-methyl-5-oxo-1-imidazolacetate, demonstrating its role in creating functionalized imidazole derivatives phenomenex.com.
Beyond five- and six-membered rings, this compound is a precursor for substituted triazines through its reaction with imidates researchgate.net. It also serves as an effective source of ammonia (B1221849) for amination reactions. In a transition-metal-free process, it can be used for the synthesis of 2-aminopyridine (B139424) derivatives via nucleophilic substitution on 2-fluoropyridines phenomenex.comnih.gov. Furthermore, in a highly efficient heterogeneous copper-catalyzed cascade reaction, this compound reacts with aryl iodides to produce primary arylamines, showcasing its utility in C-N bond formation phenomenex.com.
The following table summarizes key synthetic applications of this compound in the preparation of substituted derivatives.
| Target Derivative Class | Reactant(s) | Key Reaction Type | Reference(s) |
| Pyrimidines | β-Dicarbonyl compounds | Condensation / Cyclization | researchgate.net |
| Malononitrile | Condensation / Cyclization | nih.gov | |
| Chalcones | [3+3] Cyclocondensation | researchgate.net | |
| Imidazoles | α-Dicarbonyl compounds | Condensation / Cyclization | researchgate.net |
| Not specified | Synthesis of imidazolacetate | phenomenex.com | |
| Triazines | Imidates | Condensation / Cyclization | researchgate.net |
| 2-Aminopyridines | 2-Fluoropyridines | Nucleophilic Substitution | phenomenex.comnih.gov |
| Primary Arylamines | Aryl iodides | Copper-Catalyzed Cascade | phenomenex.com |
Methods for Targeted Functionalization
Targeted functionalization refers to the precise chemical modification of a molecule at a specific site. This compound and its derivatives are increasingly utilized in strategies that enable such precision, primarily by acting as directing groups in C-H bond activation or by serving as a synthon to introduce the amidine functionality into other molecules in a controlled manner.
A significant area of emerging research is the use of the amidine moiety as a directing group in transition-metal-catalyzed C-H functionalization nih.govrsc.org. In this approach, the amidine group coordinates to a metal catalyst (e.g., manganese, rhodium, palladium) and directs the activation of a typically inert C-H bond at a specific position, most commonly the ortho-position of an attached aromatic ring researchgate.netnih.gov. This strategy allows for the introduction of new functional groups, such as alkenyl or amino groups, with high regioselectivity researchgate.netnih.gov. The amidine group acts as a two-electron donor through its imino lone pair, forming a stable metallacyclic intermediate that facilitates the C-H cleavage and subsequent bond formation nih.govrsc.org. This method transforms the amidine from a simple building block into a control element for modifying complex scaffolds.
This compound also enables the targeted functionalization of other molecules by acting as a reagent or synthon. A key example is the copper-catalyzed amination of aryl halides (chlorides, iodides) to produce primary aromatic amines phenomenex.comacs.org. In these reactions, this compound serves as an effective and inexpensive ammonia surrogate phenomenex.comsigmaaldrich.com. The process involves a cascade reaction where the amidine first couples with the aryl halide, followed by hydrolysis to release the primary arylamine. This method provides a targeted way to install an amino group onto an aromatic ring, which might otherwise be challenging.
While direct and selective functionalization of the N-H bonds of acetamidine itself (e.g., through mono-alkylation) remains a synthetic challenge due to the potential for over-alkylation, its use as a directing group or a functionalizing reagent represents a powerful and targeted approach in modern synthetic chemistry acs.orgnih.gov.
The table below outlines key strategies for targeted functionalization involving the amidine moiety.
| Functionalization Strategy | Role of Amidine | Metal Catalyst (if any) | Bond Formed / Position Targeted | Reference(s) |
| C-H Activation | Directing Group | Mn, Rh, Pd | C-C, C-N / ortho-position of aryl ring | researchgate.netnih.govnih.gov |
| Aryl Amination | Ammonia Surrogate | Copper (Cu) | C-N / Position of aryl halide | phenomenex.comacs.orgsigmaaldrich.com |
| Aminopyridine Synthesis | Nucleophilic Reagent | None (metal-free) | C-N / C2-position of pyridine (B92270) ring | phenomenex.comnih.gov |
Derivatization in Analytical Methods (e.g., GC/MS)
In analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is a crucial step for analyzing compounds that are non-volatile, thermally unstable, or exhibit poor chromatographic behavior due to polar functional groups libretexts.orggcms.cz. Acetamidine, with its polar N-H groups, falls into this category. Derivatization modifies these functional groups to increase volatility and thermal stability, leading to improved peak shape and detection sigmaaldrich.com.
Common derivatization techniques applicable to the active hydrogens in acetamidine's amino and imino groups include acylation and silylation libretexts.orggcms.cz.
Acylation: This method involves reacting the analyte with an acylating agent, such as a perfluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA) or an acyl halide researchgate.netscispace.com. The reaction converts the N-H groups into more stable and volatile amide derivatives. Fluorinated derivatives are particularly useful as they enhance detectability with an electron capture detector (ECD) and can produce characteristic mass fragments, aiding in structural identification libretexts.orgscispace.com.
Silylation: This is one of the most common derivatization methods for GC, where active hydrogens are replaced by a non-polar trimethylsilyl (B98337) (TMS) group phenomenex.comresearchgate.net. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing amines and amides sigmaaldrich.com. The resulting TMS derivatives of acetamidine would be significantly more volatile and less prone to adsorption within the GC system phenomenex.com.
A specific application has been developed for the analysis of amidine-containing degradation products of "Novichok" A-series nerve agents. A robust derivatization protocol using aliphatic isocyanates (e.g., isopropyl isocyanate) in the presence of triethylamine (B128534) was established researchgate.net. This reaction, which proceeds efficiently at room temperature, converts the amidine into a derivative suitable for both GC-MS and HPLC analysis, with detection limits below 0.05 µg/mL researchgate.net.
Another relevant technique has been demonstrated for the related compound acetamide (B32628), which was successfully derivatized using 9-xanthydrol for GC-MS analysis of trace levels in environmental and food samples nih.govresearchgate.net. This indicates that xanthydrol could be a potential reagent for acetamidine as well.
The following table summarizes potential and applied derivatization methods for acetamidine.
| Derivatization Method | Reagent Class | Example Reagent(s) | Resulting Derivative | Purpose | Reference(s) |
| Acylation | Perfluorinated Anhydrides | Trifluoroacetic anhydride (TFAA) | N-trifluoroacetyl derivative | Increase volatility and detector response | libretexts.orgresearchgate.net |
| Silylation | Silylating Agents | BSTFA + TMCS | N,N'-bis(trimethylsilyl) derivative | Increase volatility, improve peak shape | phenomenex.comsigmaaldrich.com |
| Isocyanate Addition | Aliphatic Isocyanates | Isopropyl isocyanate | N-alkylcarbamoyl derivative | Enable GC-MS analysis of specific amidines | researchgate.net |
| Xanthydrol Reaction | Xanthylating Agents | 9-Xanthydrol | N-xanthyl derivative | Trace analysis (by analogy to acetamide) | nih.govresearchgate.net |
Future Research Directions and Translational Perspectives
Development of Novel Acetamidine (B91507) Hydrochloride-Based Catalysts
While acetamidine hydrochloride is primarily recognized as a versatile precursor, its potential role in the development of novel catalysts is a burgeoning area of research. The core of this research lies in using the acetamidine moiety as a structural scaffold or ligand for catalytically active metal centers.
Future research is anticipated to focus on several key aspects:
Ligand Synthesis: this compound serves as an excellent starting material for the synthesis of more complex N,N'-disubstituted amidine ligands. acs.org These ligands can be tailored to coordinate with a variety of transition metals, creating catalysts with specific steric and electronic properties. The objective is to develop catalysts that demonstrate high efficiency, selectivity, and stability in a range of organic transformations.
Organocatalysis: The amidine functional group is known for its basicity and hydrogen-bonding capabilities, making it a key component in certain organocatalysts. researchgate.net Research is moving towards designing and synthesizing novel chiral acetamidine derivatives that can act as metal-free catalysts for asymmetric reactions, a critical need in the pharmaceutical industry. oatext.com
Heterogeneous Catalysis: Efforts are being directed towards immobilizing acetamidine-based catalytic complexes on solid supports. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts, aligning with the principles of green chemistry. alfa-chemistry.com
Table 1: Potential Catalytic Applications of Acetamidine-Derived Systems
| Catalyst Type | Precursor/Component | Potential Reactions | Research Goal |
| Transition Metal Complexes | N,N'-disubstituted amidine ligands from acetamidine HCl | Cross-coupling reactions, hydrogenation, polymerization | High selectivity, catalyst stability, and turnover number |
| Chiral Organocatalysts | Chiral acetamidine derivatives | Asymmetric synthesis (e.g., Michael additions, aldol (B89426) reactions) | High enantioselectivity, metal-free conditions |
| Heterogeneous Catalysts | Immobilized acetamidine-metal complexes | Continuous flow reactions, simplified product purification | Catalyst recyclability, reduced waste, industrial scalability |
Targeted Drug Delivery Systems Utilizing Acetamidine Derivatives
The development of targeted drug delivery systems is a critical endeavor in modern medicine, aiming to increase therapeutic efficacy while minimizing side effects. The amidine functional group, present in acetamidine and its derivatives, offers unique properties that can be exploited for this purpose.
Future research in this domain is expected to explore:
Ligand-Targeted Delivery: The basic nature of the amidine group allows it to be protonated under physiological conditions, forming a positively charged amidinium ion. This charge can facilitate electrostatic interactions with negatively charged cell surfaces or specific receptors. Research is focused on designing acetamidine derivatives that can act as targeting ligands, guiding drug-loaded nanoparticles or liposomes to specific tissues or cells, such as tumor cells which often have a distinct surface charge.
pH-Responsive Systems: The pKa of the amidine group can be tuned by modifying its chemical environment. This property is being investigated for the creation of "smart" drug delivery systems that release their therapeutic payload in response to specific pH changes. For example, a drug carrier functionalized with acetamidine derivatives could be designed to be stable in the bloodstream (pH ~7.4) but release its cargo in the more acidic microenvironment of a tumor.
Brain-Penetrant Drug Conjugates: The amidine functional group has been identified as a key structural motif in molecules designed to cross the blood-brain barrier. nih.gov Future work will likely involve conjugating acetamidine derivatives to existing drugs to improve their delivery to the central nervous system for the treatment of neurological disorders. nih.gov
Green Chemistry Approaches in this compound Synthesis
The traditional synthesis of this compound, often based on the Pinner reaction, involves the use of anhydrous solvents, dry hydrogen chloride gas, and can generate significant waste. sciencemadness.org In line with the growing emphasis on sustainable chemical manufacturing, future research is set to focus on developing greener synthetic routes.
Key areas of investigation include:
Solvent-Free and Aqueous Synthesis: Researchers are exploring methods to reduce or eliminate the use of volatile organic solvents. This includes solvent-free reaction conditions, potentially using microwave irradiation to accelerate the reaction, or the use of water or other environmentally benign solvents. researchgate.net
Electrochemical Synthesis: Inspired by greener methods developed for other amidines like formamidine (B1211174), electrochemical synthesis presents a promising alternative. rsc.org This approach could utilize electricity to drive the reaction of readily available precursors like acetonitrile (B52724) and an ammonia (B1221849) source under milder conditions, reducing the need for harsh reagents. rsc.org
Catalytic Approaches: The development of catalytic methods to produce acetamidine and its salts could significantly improve the atom economy and reduce waste. This might involve novel catalysts that can facilitate the direct addition of ammonia to acetonitrile under less stringent conditions than the Pinner reaction. google.com
Table 2: Comparison of Synthetic Methodologies for Amidines
| Method | Traditional (Pinner) | Future (Green) |
| Reagents | Anhydrous alcohol, dry HCl, ammonia | Water, renewable feedstocks, catalysts |
| Solvents | Anhydrous organic solvents (e.g., ethanol) | Water, ionic liquids, or solvent-free |
| Energy | Often requires prolonged reaction times | Microwave, sonication, electrochemical |
| Byproducts | Ammonium (B1175870) chloride, solvent waste | Minimal, with potential for recyclable catalysts |
| Efficiency | Moderate to good yields, but high E-factor (waste) | High atom economy, low E-factor |
Advanced Materials Science Applications Beyond Perovskites and Batteries
While this compound and its derivatives have found utility in the fabrication of perovskite solar cells and as components in battery electrolytes, their potential in other areas of materials science is a rich field for future exploration. cymitquimica.com The ability of the amidine group to form strong hydrogen bonds and coordinate with various species makes it an attractive building block for novel functional materials.
Emerging research directions include:
CO2-Responsive Polymers and Surfactants: Acetamidine derivatives can be designed to reversibly react with carbon dioxide, switching from a neutral to a charged (amidinium bicarbonate) state. researchgate.net This property is being explored for the creation of "switchable" polymers and surfactants whose properties, such as solubility or emulsifying ability, can be controlled by the introduction or removal of CO2. researchgate.net These materials could have applications in enhanced oil recovery, smart coatings, and environmental remediation.
Organic Electronic Materials: The nitrogen-rich structure of acetamidine-derived compounds makes them interesting candidates for use in organic electronics. Research is underway to incorporate these moieties into organic semiconductors, charge-transport layers, and emitting materials for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Supramolecular Assemblies: The strong hydrogen-bonding capabilities of the acetamidine group can be used to direct the self-assembly of molecules into well-defined supramolecular structures like gels, liquid crystals, and porous organic frameworks. These materials could have applications in sensing, separations, and gas storage.
Integration of Artificial Intelligence and Machine Learning in Research
The complexity of designing novel molecules and materials presents a significant challenge that can be addressed by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are poised to accelerate research and development related to this compound and its derivatives.
Future applications are expected in the following areas:
Predictive Modeling: AI and ML algorithms can be trained on existing chemical data to predict the properties of new, hypothetical acetamidine derivatives. mdpi.com This includes predicting their catalytic activity, drug-likeness, material properties (e.g., bandgap, conductivity), and even their synthetic accessibility. This in silico screening can prioritize the most promising candidates for laboratory synthesis, saving time and resources. nih.govco-ac.com
Reaction Optimization: Machine learning models can be used to optimize the reaction conditions for the synthesis of this compound and its derivatives, including green synthesis routes. nih.gov By analyzing the outcomes of previous experiments, these models can suggest optimal temperatures, pressures, catalyst loadings, and reaction times to maximize yield and minimize waste.
De Novo Design: Generative AI models can design entirely new acetamidine-based molecules with desired properties. mdpi.com For example, a researcher could specify the desired characteristics for a new catalyst or a targeted drug delivery ligand, and a generative model could propose novel chemical structures that meet those criteria.
Q & A
Q. What are the key physicochemical properties of acetamidine hydrochloride relevant to experimental design?
this compound (C₂H₇ClN₂) is a hygroscopic solid with a molecular weight of 94.54 g/mol. It decomposes upon heating, releasing acetonitrile and ammonium chloride. Solubility in water is 11 g/100 mL at 20°C, and it is also soluble in ethanol and methanol but insoluble in non-polar solvents like toluene. Its hygroscopic nature necessitates storage in anhydrous conditions to avoid hydrolysis, which produces acetic acid and ammonia. These properties influence its handling in synthesis and stability during storage .
Q. How is this compound synthesized, and what are the critical reaction conditions?
A common method involves the Pinner reaction using acetonitrile, methanol, and HCl under strictly anhydrous conditions. Optimal synthesis requires desiccating agents to prevent moisture ingress. For example, reacting this compound with sodium methoxide (1:3.4 molar ratio) in methanol at 20°C for 4 hours yields 4,6-dihydroxy-2-methylpyrimidine with 85.76% efficiency. Precise control of temperature and reagent purity is critical to avoid side reactions .
Q. What analytical methods are used to assess the purity of this compound?
Gravimetric analysis detects non-volatile impurities, while titration quantifies ammonium chloride, a common byproduct. Infrared spectroscopy (IR) confirms structural integrity, with protonation occurring at the imino nitrogen. Thermal gravimetric analysis (TGA) monitors decomposition profiles, ensuring stability under experimental conditions .
Advanced Research Questions
Q. How does this compound participate in multi-component reactions to synthesize heterocyclic compounds?
this compound reacts with β-dicarbonyl compounds (e.g., dimethyl malonate) to form pyrimidines via cyclization. In solvent-free conditions, it facilitates one-pot synthesis of 2-methyl-4,6-diarylpyrimidines, reducing environmental impact. The reaction mechanism involves nucleophilic attack by the amidine group on electrophilic carbonyl carbons, followed by dehydration. Catalyst-free protocols using t-BuOK in t-BuOH enhance yield and selectivity .
Q. What is the role of this compound in modulating Aliphatic amidase expression in Pseudomonas aeruginosa?
As a competitive inhibitor, this compound binds to the Aliphatic amidase regulatory protein, disrupting bacterial nitrogen metabolism. Its Lewis basicity enables electron donation to metal ions in the enzyme’s active site, altering substrate affinity. This interaction is pH-dependent, with optimal inhibition observed at neutral pH .
Q. How do environmental factors (e.g., moisture, temperature) influence the stability and reactivity of this compound?
Moisture accelerates hydrolysis to acetic acid and ammonia, requiring inert-atmosphere handling (e.g., gloveboxes). Submerged soil studies show faster degradation compared to dry conditions, suggesting environmental persistence varies with hydration. Thermal decomposition above 165°C generates acetonitrile, necessitating controlled heating in reflux setups .
Q. What strategies mitigate ammonium chloride contamination in this compound during synthesis?
Post-synthesis purification involves recrystallization from ethanol/water mixtures to remove NH₄Cl. Alternatively, ion-exchange chromatography separates charged impurities. Quantifying residual NH₄Cl via argentometric titration ensures compliance with purity standards (>97%) for pharmaceutical intermediates .
Q. How does this compound compare to other amidines (e.g., benzamidine) in protease inhibition studies?
Unlike benzamidine, which selectively inhibits trypsin-like proteases, this compound lacks significant protease affinity due to its simpler structure. However, its smaller size allows broader reactivity in nucleophilic substitutions, making it preferable for synthesizing nitrogen-rich heterocycles rather than bioactivity studies .
Methodological Recommendations
- Handling Hygroscopicity : Store in desiccators with P₂O₅; use anhydrous solvents for reactions .
- Reaction Optimization : Pre-dry reagents via molecular sieves; monitor reaction progress via TLC or NMR .
- Safety Protocols : Use fume hoods to avoid NH₃ inhalation during hydrolysis; wear nitrile gloves resistant to HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
